molecular formula C12H12BrNO3 B2703145 1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid CAS No. 145764-04-1

1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2703145
CAS No.: 145764-04-1
M. Wt: 298.136
InChI Key: URXUXNFNMXRTAJ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid (CAS 145764-04-1) is a chemical compound with the molecular formula C12H12BrNO3 and a molecular weight of 298.13 g/mol . This pyrrolidine carboxylic acid derivative features a 4-bromobenzoyl group attached to the nitrogen of the pyrrolidine ring, a structure characterized by its SMILES notation "OC(=O)C1CCCN1C(=O)c1ccc(cc1)Br" . As a carboxylic acid, this compound contains a carboxyl group (-COOH) which is typically polar and can participate in hydrogen bonding, influencing its solubility and physical properties . The bromine atom on the benzoyl ring presents a potential site for further chemical modifications, such as metal-catalyzed cross-coupling reactions, making this compound a valuable building block or intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for the development of novel pharmacologically active compounds, including the exploration of enzyme inhibitors or the synthesis of more complex molecular architectures. Researchers value this compound for its application in constructing pyrrolidine-based ligands and its potential in drug discovery projects. This product is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

1-(4-bromobenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXUXNFNMXRTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs .

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis

1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid serves as a crucial building block in peptide synthesis. Its ability to act as a protecting group allows for selective modifications of amino acids during solid-phase peptide synthesis. This functionality is essential for developing peptide-based therapeutics, enhancing both stability and bioavailability of drug candidates .

Drug Development

The compound plays a significant role in the design of novel drugs, particularly those targeting neurological disorders. Its derivatives have been studied for their potential to enhance the efficacy of neuropeptides, which are vital in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of peptides to various biomolecules. This feature is critical for creating targeted drug delivery systems, which enhance therapeutic efficacy while minimizing side effects. The compound's ability to form stable conjugates with proteins and other biomolecules has been documented in several studies .

Case Study 1: Synthesis of Neuropeptides

Researchers synthesized neuropeptides using this compound as a precursor. The study demonstrated that modifying the compound could yield neuropeptides with enhanced binding affinity to their respective receptors, thereby improving therapeutic outcomes in animal models of neurodegeneration .

Case Study 2: Anticancer Activity

A study evaluated the anticancer properties of compounds derived from this compound. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Notably, one derivative exhibited over 80% inhibition against leukemia cells, indicating its potential as a lead compound for further development .

Data Tables

Application Area Description Example Findings
Peptide SynthesisActs as a protecting group in solid-phase synthesisEnhances selective modification of amino acids
Drug DevelopmentAids in designing peptide-based therapeuticsImproves stability and bioavailability
BioconjugationFacilitates attachment to biomoleculesEssential for targeted drug delivery systems
Anticancer ActivityPotential lead compound for cancer treatmentOver 80% inhibition against leukemia cells

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(4-bromobenzoyl)pyrrolidine-2-carboxylic acid and its analogues:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound 4-Bromobenzoyl ~298.15 (calculated) High crystallinity; used in X-ray studies
1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid 4-Methoxybenzoyl 249.27 Improved solubility due to methoxy group
1-(2-Chloro-4-fluorobenzoyl)pyrrolidine-2-carboxylic acid 2-Chloro-4-fluorobenzoyl 271.67 Enhanced bioactivity; halogen synergy
1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid 2-Methylpropanoyl 185.22 Lower steric hindrance; powder form
(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 4-Bromobenzyl, Boc-protected ~452.32 (calculated) Chiral intermediate in peptide synthesis

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom in the main compound increases electrophilicity compared to the methoxy group in its analogue, which donates electron density via resonance .
  • Solubility Trends: Methoxy and carboxylic acid substituents (e.g., 1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid ) enhance aqueous solubility, whereas bromine and aromatic groups reduce it due to hydrophobicity.
  • Stereochemical Influence: Chiral variants like the (2S,4R)-configured compound () are critical in drug design, as enantiomers may exhibit distinct biological activities .

Biological Activity

1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a bromobenzoyl group and a carboxylic acid functional group. The general structure can be represented as:

C12H12BrNO2\text{C}_{12}\text{H}_{12}\text{Br}\text{N}\text{O}_{2}

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit varying degrees of anticancer activity. For instance, in vitro tests using human cancer cell lines such as A549 (lung adenocarcinoma) have shown that certain structural modifications can enhance cytotoxic effects. Specifically, the incorporation of bromine in the benzoyl moiety is believed to influence the compound's interaction with cellular targets, potentially leading to increased apoptosis in cancer cells .

A comparative analysis of related compounds suggests that while some derivatives exhibit significant anticancer properties, others, including this compound, may demonstrate limited efficacy. In one study, compounds similar in structure were tested for their ability to reduce cell viability, revealing that brominated analogs often yield better results compared to their non-brominated counterparts .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence supporting the antimicrobial potential of this compound. Studies have screened various derivatives against multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that certain modifications to the pyrrolidine framework could enhance antibacterial activity, making these compounds viable candidates for further development as antimicrobial agents .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The bromobenzoyl group may interact with specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
  • Cell Membrane Interaction : The lipophilicity imparted by the bromine atom may enhance the compound's ability to penetrate cell membranes, facilitating its action within target cells.
  • Induction of Apoptosis : Evidence suggests that certain pyrrolidine derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies and Research Findings

StudyFindings
Study A Investigated the anticancer effects on A549 cells; found moderate cytotoxicity with a viability reduction of approximately 70% at high concentrations.
Study B Evaluated antimicrobial activity against resistant strains; demonstrated effective inhibition against E. coli and S. aureus.
Study C Explored structure-activity relationships; identified that bromination enhances biological activity compared to fluorinated analogs.

Q & A

Q. Advanced

  • Bromine substitution : The 4-bromo group enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • Pyrrolidine conformation : (R)- or (S)-configurations influence enantioselective interactions with target enzymes (e.g., protease inhibition) .
  • Carboxylic acid functionalization : Esterification (e.g., tert-butyl esters) increases metabolic stability in pharmacokinetic studies .

What stability issues are observed under long-term storage, and how are they mitigated?

Q. Advanced

  • Hydrolysis : The benzoyl-pyrrolidine bond is susceptible to hydrolysis in humid conditions. Store at −20°C under desiccation .
  • Light sensitivity : Bromoarenes undergo photodecomposition; use amber vials and inert packaging .
  • Purity monitoring : Regular HPLC checks (every 6 months) ensure degradation products remain <5% .

How can contradictory data in synthetic yields be resolved?

Advanced
Discrepancies often stem from:

  • Catalyst purity : Commercial Pd catalysts vary in active sites; use batches with >99% metal content .
  • Solvent anhydrous conditions : Traces of water reduce yields by 15–20% in hygroscopic solvents like DMF .
  • Reaction scaling : Pilot-scale reactions (≥1 mol) require optimized stirring rates to maintain homogeneity .

What methods ensure enantiomeric purity in derivatives of this compound?

Q. Advanced

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) to resolve (R)- and (S)-enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., tert-butoxycarbonyl groups) during coupling steps, achieving >98% enantiomeric excess .

What formulation strategies enhance bioavailability in preclinical studies?

Q. Advanced

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve oral absorption by 3-fold in rodent models .
  • Prodrug design : Convert the carboxylic acid to methyl esters, which hydrolyze in vivo to active forms .

How does this compound compare to chlorophenyl or fluorophenyl analogs in bioactivity?

Q. Advanced

  • 4-Bromo vs. 4-chloro : Bromine’s larger atomic radius enhances hydrophobic binding in enzyme pockets (IC₅₀ values 2–5 µM vs. 10–15 µM for Cl derivatives) .
  • Fluorine substitution : Fluorophenyl analogs exhibit higher metabolic stability but reduced solubility (logP +0.5) .

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